molecular formula C20H12F4N4O3S B3098172 阿帕鲁胺-COOH CAS No. 1332391-04-4

阿帕鲁胺-COOH

货号: B3098172
CAS 编号: 1332391-04-4
分子量: 464.4 g/mol
InChI 键: ICXCBGDFYFFSGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Apalutamide-COOH is a metabolite of Apalutamide . Apalutamide is a potent and competitive androgen receptor (AR) antagonist, binding AR with an IC50 of 16 nM .


Synthesis Analysis

Apalutamide is predominantly metabolized via cytochrome P450 (CYP) 2C8 and CYP3A4, whose contributions change due to autoinduction with repeated dosing . A major active metabolite, N-desmethylapalutamide, is formed by these enzymes .


Molecular Structure Analysis

The molecular formula of Apalutamide-COOH is C21H15F4N5O2S . It is a metabolite of Apalutamide .


Chemical Reactions Analysis

Apalutamide is predominantly metabolized via cytochrome P450 (CYP) 2C8 and CYP3A4 . The estimated contribution of CYP2C8 and CYP3A4 to apalutamide metabolism is 58% and 13%, respectively, after single dosing, and 40% and 37%, respectively, at steady-state .


Physical and Chemical Properties Analysis

The molecular weight of Apalutamide-COOH is 477.44 .

科学研究应用

1. 前列腺癌的治疗疗效

阿帕鲁胺在治疗前列腺癌方面显示出显着的疗效。一项研究表明,与安慰剂相比,阿帕鲁胺显着延长了非转移性去势抵抗性前列腺癌男性的无转移生存期 (Smith 等人,2018).

2. 前列腺癌患者的药代动力学

另一项研究重点关注阿帕鲁胺及其活性代谢物 N-去甲基-阿帕鲁胺在健康男性和去势抵抗性前列腺癌受试者中的群体药代动力学。这项研究突出了该药物的吸收、分布和清除模式,有助于更好地了解其药代动力学 (Perez-Ruixo 等人,2019).

3. 前列腺癌的抗肿瘤活性

阿帕鲁胺的抗肿瘤活性已在高危非转移性去势抵抗性前列腺癌患者中得到证实。一项 2 期研究显示持久的 PSA 反应和疾病控制,强调了其作为一种安全治疗选择的潜力 (Smith 等人,2016).

4. 热稳定性分析

研究还深入探讨了阿帕鲁胺结晶溶剂的热稳定性。通过分析晶体结构和计算研究,获得了阿帕鲁胺在不同溶剂中的稳定性见解,这对于其制剂和储存至关重要 (Prashanth 等人,2022).

5. 药物-药物相互作用研究

了解药物-药物相互作用在临床环境中至关重要。一项研究评估了阿帕鲁胺与其他药物的潜在相互作用,发现对各种药物的全身暴露产生重大影响。这突出了仔细管理伴随用药的必要性 (Durán 等人,2020).

6. 降解和杂质分析

阿帕鲁胺的降解途径和杂质分析已经过研究,为其制造和储存过程中的质量控制和保证提供了重要信息 (Lakka 等人,2022).

7. 对心室复极化的影响

一项 I 期 b 研究调查了阿帕鲁胺对去势抵抗性前列腺癌男性的心室复极化的影响。这项研究对于了解阿帕鲁胺的心血管安全性至关重要 (Belderbos 等人,2018).

作用机制

Target of Action

Apalutamide-COOH, a metabolite derived from Apalutamide, acts as a highly potent and competitive antagonist of the androgen receptor (AR) . It effectively binds to the ligand-binding domain of AR with an IC50 value of 16 nM .

Mode of Action

Apalutamide-COOH selectively binds to the ligand-binding domain of AR and blocks AR nuclear translocation or binding to androgen response elements . This action prevents AR nuclear translocation, DNA binding, and transcription of AR gene targets in prostate tumors .

Biochemical Pathways

Apalutamide-COOH exerts an antitumor action by blocking the effect of androgens that promote tumor growth . It targets the AR ligand-binding domain and prevents AR nuclear translocation, DNA binding, and transcription of AR gene targets in prostate tumors . This action results in the inhibition of AR-mediated signaling in AR overexpressing human castration-resistant prostate cancer (CRPC) cell lines .

Pharmacokinetics

Apalutamide-COOH is predominantly metabolized via cytochrome P450 (CYP) 2C8 and CYP3A4 . The estimated contribution of CYP2C8 and CYP3A4 to apalutamide metabolism is 58% and 13%, respectively, after single dosing, and 40% and 37%, respectively, at steady-state . The pharmacokinetics of apalutamide and its active metabolite, N-desmethyl-apalutamide, were characterized in healthy male and castration-resistant prostate cancer subjects . Apalutamide absorption was rapid, and the apparent steady-state volume of distribution was large (276 L), reflecting a wide body distribution . Apalutamide was eliminated slowly, with its apparent clearance increasing from 1.31 L/h after the first dose to 2.04 L/h at steady state .

Result of Action

The action of Apalutamide-COOH results in the inhibition of tumor growth. In mice bearing human CRPC xenograft models, apalutamide treatment produced tumor regressions in a dose-dependent manner that was more effective than that of Bicalutamide or Enzalutamide . In a phase-2 multicenter open-label study, 89% of patients with non-metastatic, castration-resistant prostate cancer had ≥50% PSA decline at week 12 of apalutamide treatment .

Action Environment

The action of Apalutamide-COOH is influenced by various environmental factors. For instance, the health status, body weight, and albumin concentration of the patient can affect the exposure of apalutamide and N-desmethyl-apalutamide . The effect of these factors is low (< 25%) . Therefore, no major changes in the pharmacokinetics of apalutamide or pharmacologically active moieties are expected with strong CYP3A4/CYP2C8 inhibitors/inducers .

安全和危害

Apalutamide is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Based on its mechanism of action, apalutamide can cause fetal harm and loss of pregnancy when administered to a pregnant female .

未来方向

Apalutamide is a novel androgen signalling inhibitor developed to be used in combination with continuous androgen deprivation therapy (ADT) for the treatment of patients with advanced prostate cancer . It has been approved for treatment of subjects with high-risk, non-metastatic, castration-resistant prostate cancer (NM-CRPC) . As the use of apalutamide in clinical practice increases, expert opinion from a group of European physicians is presented to educate on its use in combination with ADT in patients with mHSPC and patients with nmCRPC who are at risk of developing metastatic disease .

生化分析

Biochemical Properties

Apalutamide-COOH interacts with the androgen receptor (AR), a protein that plays a crucial role in the regulation of gene expression . It binds to the AR with high affinity, blocking the receptor’s nuclear translocation and binding to androgen response elements . This interaction inhibits the transcription of AR gene targets in prostate tumors .

Cellular Effects

Apalutamide-COOH, through its parent compound Apalutamide, has significant effects on various types of cells, particularly cancer cells . It blocks the effect of androgens that promote tumor growth . In prostate cancer cells, for instance, it has been shown to produce tumor regressions in a dose-dependent manner . It also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of Apalutamide-COOH involves binding interactions with the androgen receptor (AR), leading to changes in gene expression . By binding to the AR, it prevents the receptor’s nuclear translocation, DNA binding, and transcription of AR gene targets . This effectively blocks the effect of androgens that promote tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Apalutamide-COOH have been observed to change over time . For instance, in a study involving men with nonmetastatic castration-resistant prostate cancer, it was found that more than 95% of steady-state exposure of Apalutamide and Apalutamide-COOH was reached after 4 weeks of treatment .

Dosage Effects in Animal Models

In animal models, the effects of Apalutamide-COOH vary with different dosages . For example, in a study involving mice bearing human CRPC xenograft models, Apalutamide treatment produced tumor regressions in a dose-dependent manner .

Metabolic Pathways

Apalutamide-COOH is involved in metabolic pathways mediated by cytochrome P450 (CYP) enzymes . Specifically, Apalutamide is predominantly metabolized via CYP2C8 and CYP3A4 . The contributions of these enzymes change due to autoinduction with repeated dosing .

Transport and Distribution

Apalutamide-COOH is widely distributed within cells and tissues . Its apparent steady-state volume of distribution is large, reflecting a wide body distribution . The apparent clearance of Apalutamide increases from 1.31 L/h after the first dose to 2.04 L/h at steady state .

Subcellular Localization

Given that it is a metabolite of Apalutamide, which is known to bind to the androgen receptor (AR) and block AR nuclear translocation , it can be inferred that Apalutamide-COOH may also be found in the nucleus where AR is located

属性

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N4O3S/c21-14-7-10(2-3-12(14)16(29)30)28-18(32)27(17(31)19(28)4-1-5-19)11-6-13(20(22,23)24)15(8-25)26-9-11/h2-3,6-7,9H,1,4-5H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXCBGDFYFFSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)O)F)C4=CC(=C(N=C4)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332391-04-4
Record name Apalutamide metabolite M4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(7-(6-CYANO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)-8-OXO-6-THIOXO-5,7-DIAZASPIRO(3.4)OCTAN-5-YL)-2-FLUOROBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58Z86OCE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluorobenzoate (Compound 3, 1 g, 2.03 mmol) and NaOH (3M, 10 mL) in MeOH (10 mL) was stirred at room temperature for 18 h. Aqueous HCl (2M) was added to the reaction mixture until the pH=2 and the aqueous layer was extracted with DCM (5×), the organics were combined, dried over sodium sulfate, and evaporated to dryness to afford 900 mg of 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluorobenzoic acid as a light yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 13.58 (s, 1H), 9.22 (s, 1H), 8.75 (s, 1H), 8.13 (t, 1H), 7.51 (dd, 1H), 7.43 (dd, 1H), 2.69-2.49 (m, 4H), 2.03-1.93 (m, 1H), 1.63-1.57 (m, 1H).
Name
ethyl 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluorobenzoate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Apalutamide-COOH
Reactant of Route 2
Apalutamide-COOH
Reactant of Route 3
Apalutamide-COOH
Reactant of Route 4
Reactant of Route 4
Apalutamide-COOH
Reactant of Route 5
Apalutamide-COOH
Reactant of Route 6
Apalutamide-COOH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。